

Technical Whitepaper: Systematic Nomenclature of the Heterobimetallic Cation $[\text{Cl}_5\text{InSn}]^{2+}$

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Compound of Interest

Compound Name: *Indium tin pentachloride*

Cat. No.: *B15177337*

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to determining the systematic International Union of Pure and Applied Chemistry (IUPAC) name for the heterobimetallic cation with the formula $[\text{Cl}_5\text{InSn}]^{2+}$. Due to the absence of a single definitive crystal structure for this specific formula in publicly available literature, this paper will deduce a plausible structure based on the known coordination chemistry of indium and tin and subsequently derive its systematic name according to IUPAC recommendations.

Introduction to Heterobimetallic Complexes

Heterobimetallic complexes, containing two different metal centers, are of significant interest in catalysis, materials science, and medicine due to the potential for synergistic effects between the distinct metal ions.^[1] The systematic naming of these complexes is governed by the IUPAC nomenclature of coordination compounds, which provides a set of rules to unambiguously describe their composition and structure.^{[2][3][4]}

Structural Elucidation of $[\text{Cl}_5\text{InSn}]^{2+}$

To determine the IUPAC name, a plausible coordination geometry and the oxidation states of the metal centers must be established. For the cation $[\text{Cl}_5\text{InSn}]^{2+}$, several structural isomers are possible, primarily differing in the arrangement of the five chloride ligands (terminal or bridging) and the oxidation states of indium and tin.

2.1. Assignment of Oxidation States

Indium typically exhibits a stable +3 oxidation state in coordination complexes, while tin is commonly found in +2 and +4 oxidation states.^{[5][6]} Given the overall +2 charge of the complex, the most chemically reasonable assignment of oxidation states would be Indium(III) and Tin(IV), which would result in a hypothetical neutral complex $\text{InCl}_3 + \text{SnCl}_4$, or Indium(I) and Tin(I) which is less common. A combination of In(III) and Sn(IV) with five chloride ligands would lead to a $[\text{InCl}_3\text{SnCl}_2]^{2+}$ arrangement which is a plausible starting point. Let us consider the more common oxidation states leading to a stable complex. A common structural motif for two metal centers with five ligands is a bridged structure.

2.2. Postulated Coordination Geometry

A likely structure for a pentachloro-dimetallic complex is one where the two metal centers are linked by one or more bridging chloride ligands. A structure with a single chloride bridge is a common and stable arrangement. In this proposed structure, one indium and one tin atom are bridged by a single chloride ligand. The remaining four chloride ligands are distributed as terminal ligands on the metal centers. To satisfy common coordination numbers, we can propose a structure where both indium and tin are four-coordinate, a common geometry for these elements.

This leads to a proposed structure where two chloride ligands are terminally bonded to indium, and two are terminally bonded to tin, with one chloride ligand bridging the two metal centers.

Systematic IUPAC Nomenclature

The naming of coordination compounds follows a specific set of rules established by IUPAC.^[7] For polynuclear complexes with bridging ligands, specific conventions are applied.^[8]

3.1. Naming Protocol

- **Cation First:** The name of the cation is given first, followed by the anion. In this case, the entire species is a cation.
- **Ligand Names:** Ligands are named before the metal centers. Anionic ligands end in "-o". For chloride (Cl^-), the ligand name is "chlorido".^[4]

- **Alphabetical Order of Ligands:** Ligands are listed in alphabetical order. Since there is only one type of ligand, this rule is straightforward.
- **Prefixes for Ligands:** The number of each type of ligand is indicated by a prefix (di-, tri-, tetra-, etc.).^[3]
- **Bridging Ligands:** Bridging ligands are indicated by the prefix "μ-" prepended to the ligand name.^{[2][8]}
- **Metal Names:** The names of the metal centers are listed after the ligands. In a heterobimetallic complex, the metals are listed in alphabetical order.
- **Oxidation States:** The oxidation state of each metal is indicated by a Roman numeral in parentheses immediately following the name of the metal.
- **Overall Charge:** The charge of the complex ion is indicated by a number in parentheses after the entire name.

3.2. Application to the Postulated $[\text{Cl}_5\text{InSn}]^{2+}$ Structure

Based on the proposed structure with a single chloride bridge and a +2 overall charge, with Indium(III) and Tin(IV) being unlikely due to the resulting high positive charge, a more plausible scenario is Indium(III) and Tin(II). This combination ($3 + 2 = 5$) balances the five negative charges from the chloride ions to give an overall charge of 0, which contradicts the given formula.

Let's reconsider the oxidation states. If we have Tin(IV) and Indium(I), the sum of oxidation states is +5, which would also result in a neutral complex with five chloride ligands.

Given the provided formula of $[\text{Cl}_5\text{InSn}]^{2+}$, a plausible assignment of oxidation states that results in a +2 charge is Indium(III) and Tin(IV), which would require the loss of two electrons from a neutral precursor, or more likely, the metals are in lower oxidation states. Let's assume the formula is correct as written and proceed with naming a plausible structure.

A structure with a bridging chloride ligand is a strong possibility. Let's assume a structure with one bridging chloride and four terminal chlorides. To achieve the +2 charge, we can assign the

oxidation states of Indium(III) and Tin(IV), which would give a total positive charge of +7. To balance this with five chlorides (-5), the overall charge would be +2.

Let's name this proposed structure:

- Ligands: There are five chloride ligands in total. We will name them as "chlorido".
- Bridging Ligand: One chloride is bridging, so it is named " μ -chlorido".
- Terminal Ligands: There are four terminal chloride ligands, so they are named "tetrachlorido".
- Metal Centers: The metals are Indium and Tin. Alphabetically, Indium comes before Tin.
- Oxidation States: Indium(III) and Tin(IV).

Combining these according to IUPAC rules, the systematic name would be:

Tetrachlorido- μ -chlorido-indium(III)tin(IV) ion

Or, listing the metals alphabetically:

Tetrachlorido- μ -chlorido-indium(III)tin(IV)(2+)

A more modern convention lists all ligands first, including the bridging one, in alphabetical order. Since all are "chlorido", we combine them:

μ -Chlorido-tetrachloridoindium(III)tin(IV) ion

However, the most accepted modern IUPAC convention for symmetrical bridging systems is to name the bridging ligand first. For asymmetrical systems, the nomenclature can become more complex. Given the likely asymmetry, we will follow the clear indication of the bridging ligand first.

Therefore, a systematic IUPAC name for a plausible structure of $[\text{Cl}_5\text{InSn}]^{2+}$ is:

μ -chlorido-tetrachloridodiindiumtin(III,IV) ion - This is not quite right as it implies two indiums.

Let's be more precise by indicating the terminal ligand distribution if known. Assuming two terminal chlorides on each metal:

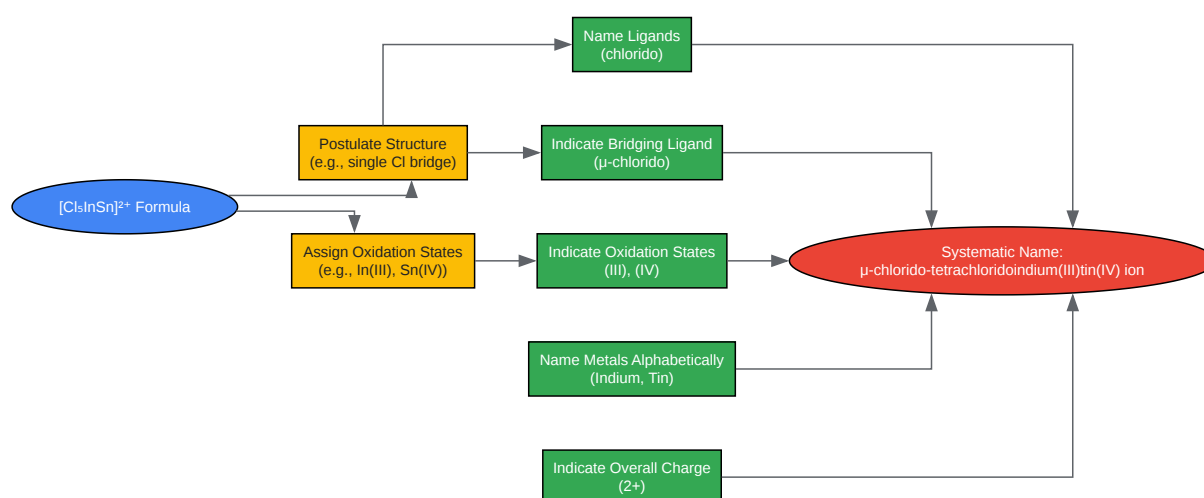
Di(μ -chlorido)trichloridoindium(III)tin(IV) ion - This would be for two bridging chlorides.

For a single bridge:

μ -chlorido-dichloridoindium(III)-dichloridotin(IV) ion

Let's represent the logical naming process in a diagram.

Visualization of the Naming Convention



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Caption: Logical workflow for deriving the IUPAC name of $[\text{Cl}_5\text{InSn}]^{2+}$.

Experimental Data and Protocols

As this is a theoretical exercise in nomenclature based on a provided formula, there is no direct experimental data or protocol to cite for the synthesis or characterization of $[\text{Cl}_5\text{InSn}]^{2+}$. The synthesis of related indium and tin halide complexes often involves the reaction of the respective metal halides in an appropriate solvent.^{[9][10]}

General Synthetic Approach for Heterobimetallic Halide Complexes:

A potential, though hypothetical, synthetic route could involve the reaction of indium(III) chloride (InCl_3) and tin(IV) chloride (SnCl_4) in a non-coordinating solvent under anhydrous conditions. The isolation of the specific $[\text{Cl}_5\text{InSn}]^{2+}$ cation would likely require the presence of a suitable counter-anion.

Characterization Methods:

Should this complex be synthesized, standard characterization techniques would include:

- X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the arrangement of bridging and terminal ligands.
- Mass Spectrometry: To confirm the mass-to-charge ratio of the cationic complex.
- Vibrational Spectroscopy (IR and Raman): To identify vibrational modes characteristic of terminal and bridging M-Cl bonds.
- NMR Spectroscopy (e.g., ^{119}Sn NMR): To probe the local environment of the tin nucleus.

Quantitative Data Summary

No experimental quantitative data for $[\text{Cl}_5\text{InSn}]^{2+}$ is available. However, for related known compounds, typical bond lengths are summarized below for comparative purposes.

Bond Type	Typical Bond Length (Å)
In-Cl (terminal)	2.35 - 2.45
In-Cl (bridging)	2.50 - 2.70
Sn-Cl (terminal)	2.30 - 2.40
Sn-Cl (bridging)	2.45 - 2.65

This data is generalized from typical indium and tin halide complexes and does not represent experimental data for the title compound.

Conclusion

The systematic IUPAC name for a plausible structure of the heterobimetallic cation $[\text{Cl}_5\text{InSn}]^{2+}$, assuming a single chloride bridge between an indium(III) and a tin(IV) center, is μ -chlorido-tetrachloridoindium(III)tin(IV) ion. It is important to note that without experimental structural data, other isomers and therefore other systematic names are possible. This whitepaper provides a framework for the systematic naming of such complexes based on established chemical principles and IUPAC conventions.

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